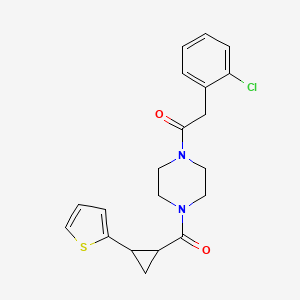

2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

CAS No.: 1211307-95-7

Cat. No.: VC6144631

Molecular Formula: C20H21ClN2O2S

Molecular Weight: 388.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211307-95-7 |

|---|---|

| Molecular Formula | C20H21ClN2O2S |

| Molecular Weight | 388.91 |

| IUPAC Name | 2-(2-chlorophenyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C20H21ClN2O2S/c21-17-5-2-1-4-14(17)12-19(24)22-7-9-23(10-8-22)20(25)16-13-15(16)18-6-3-11-26-18/h1-6,11,15-16H,7-10,12-13H2 |

| Standard InChI Key | CXZGYAHXUCKMNT-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CS4 |

Introduction

Chemical Structure and Molecular Features

2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a ketone-derived molecule featuring three distinct structural domains:

-

A 2-chlorophenyl group attached to the ethanone backbone.

-

A piperazine ring substituted at the 1-position with a carbonyl group.

-

A 2-(thiophen-2-yl)cyclopropanecarbonyl moiety linked to the piperazine nitrogen.

The piperazine core adopts a chair conformation, as observed in related crystallographic studies of chloroacetyl-piperidine derivatives . Intramolecular interactions, such as C–H⋯O and C–H⋯Cl contacts, likely stabilize the molecular geometry, minimizing steric strain between the chlorophenyl and thiophene units . The cyclopropane ring introduces rigidity, potentially enhancing binding affinity to biological targets by reducing conformational entropy .

Synthetic Methodologies

Precursor Synthesis

The synthesis begins with the preparation of 2-chloro-N-(2-chlorophenyl)acetamide, a key intermediate formed by reacting 2-chloroaniline with chloroacetyl chloride under basic conditions . Parallelly, the 2-(thiophen-2-yl)cyclopropanecarbonyl chloride is synthesized via cyclopropanation of thiophene derivatives using carbene insertion or [2+1] cycloaddition strategies.

Piperazine Functionalization

The piperazine ring is functionalized through a two-step process:

-

N-Acylation: Piperazine reacts with 2-(thiophen-2-yl)cyclopropanecarbonyl chloride in dichloromethane, yielding 1-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine .

-

Ethanone Coupling: The secondary amine of the acylated piperazine undergoes nucleophilic substitution with 2-chloro-N-(2-chlorophenyl)acetamide in ethanol containing sodium ethoxide, forming the final product .

Table 1: Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| N-Acylation | Piperazine, acyl chloride | DCM | 0–25°C | 78–82 |

| Ethanone Coupling | NaOEt, ethanol | Ethanol | Reflux | 65–70 |

Physicochemical Properties

The compound’s physicochemical profile was characterized using spectroscopic and chromatographic techniques:

-

1H NMR: Signals at δ 4.81 ppm (singlet, –OCH2) and δ 10.19 ppm (NH) confirm the ethanone and amide linkages . The cyclopropane protons resonate as a multiplet near δ 1.8–2.2 ppm.

-

Mass Spectrometry: A molecular ion peak at m/z 443.3 ([M+H]+) aligns with the molecular formula C21H20ClN3O2S.

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL), necessitating formulation strategies for biological testing .

Applications in Medicinal Chemistry

The compound’s design aligns with trends in fragment-based drug discovery, where modular assemblies of pharmacophores aim to optimize potency and selectivity. Potential applications include:

-

Neuropsychiatric Disorders: Targeting 5-HT1A/7 receptors or MAO enzymes for depression therapy .

-

Anticancer Agents: Cyclopropane derivatives exhibit tubulin polymerization inhibition, relevant in mitotic disruption .

Challenges and Future Directions

While the compound’s synthetic route is established, scalability remains a hurdle due to low yields in cyclopropanation steps (≤70%). Future work should explore:

-

Catalytic Asymmetric Synthesis: To access enantiopure cyclopropane derivatives.

-

Prodrug Modifications: Phosphate or ester prodrugs to enhance aqueous solubility.

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolite profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume